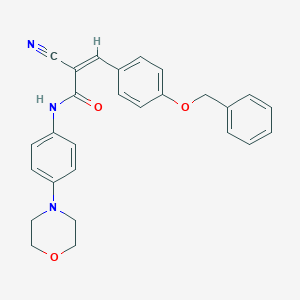
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It can also inhibit the activity of protein kinases, which are involved in various signaling pathways. Furthermore, it can induce the production of reactive oxygen species (ROS), which can cause oxidative stress and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide can induce various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the invasion and migration of cancer cells. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is its potent anti-tumor activity. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can induce liver toxicity and renal toxicity in animal models. Therefore, further studies are needed to determine the safety and efficacy of this compound.
将来の方向性
There are several future directions for the study of (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. One of the most significant directions is the development of novel anti-cancer drugs based on this compound. Further studies are needed to determine the safety and efficacy of these drugs in preclinical and clinical trials. Another future direction is the study of the potential applications of this compound in the treatment of neurodegenerative disorders. Studies are needed to determine the mechanism of action of this compound in these disorders and to develop novel therapeutic strategies. Furthermore, studies are needed to determine the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to determine the safety and efficacy of this compound and to develop novel therapeutic strategies based on this compound.
合成法
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been synthesized through various methods. One of the most common methods involves the reaction of 4-morpholin-4-ylbenzaldehyde and 4-phenyl-2-bromophenol in the presence of potassium carbonate and copper(I) iodide in acetonitrile. The resulting compound is then reacted with ethyl cyanoacetate in the presence of sodium hydride in DMF to obtain (Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide.
科学的研究の応用
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(Z)-2-cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c28-19-23(18-21-6-12-26(13-7-21)33-20-22-4-2-1-3-5-22)27(31)29-24-8-10-25(11-9-24)30-14-16-32-17-15-30/h1-13,18H,14-17,20H2,(H,29,31)/b23-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUYLPHBWKDPGK-NKFKGCMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(4-morpholin-4-ylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)
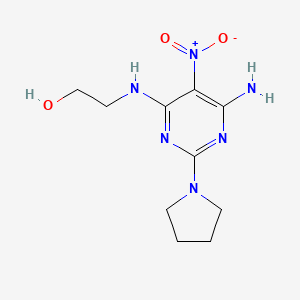
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2383891.png)
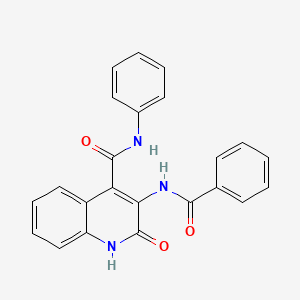
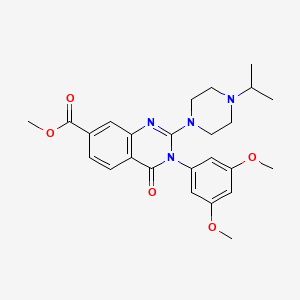
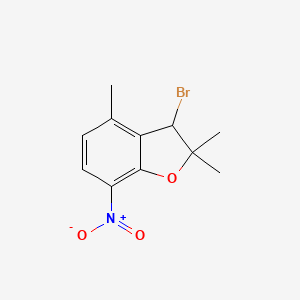
![N-(5-((2,5-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2383896.png)
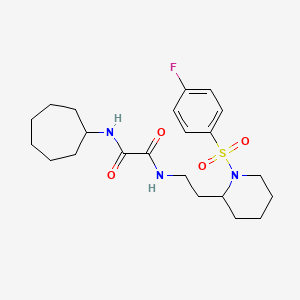
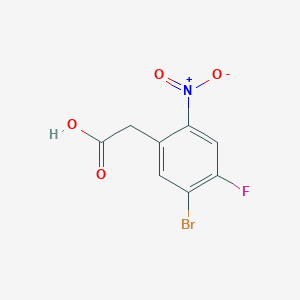
![N-[2-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2383904.png)
![1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B2383905.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)